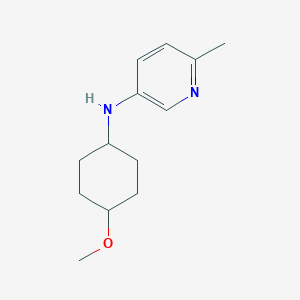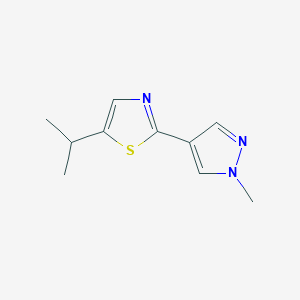![molecular formula C10H11FN2O2 B6631507 (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in a range of scientific research applications. In
作用機序
The mechanism of action of (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the inhibition of various enzymes, such as proteases and kinases. This inhibition results in the disruption of various cellular processes, which can lead to the death of cancer cells or the prevention of the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone are dependent on the specific enzyme that is inhibited. For example, the inhibition of proteases can lead to the disruption of protein degradation, which can result in the accumulation of misfolded proteins and the development of diseases such as Alzheimer's disease. On the other hand, the inhibition of kinases can lead to the disruption of cellular signaling pathways, which can result in the death of cancer cells.
実験室実験の利点と制限
The advantages of using (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments include its specificity for certain enzymes, its ability to inhibit multiple enzymes, and its potential use in the development of new drugs. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone. These include further studies on its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential applications in other scientific research fields, such as material science and catalysis.
Conclusion:
In conclusion, (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it suitable for use in a range of scientific research applications, including the study of enzyme mechanisms, the development of new drugs, and the exploration of its potential applications in other scientific research fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
合成法
The synthesis of (5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of 2-chloro-5-fluoropyridine with (3R)-3-hydroxypyrrolidine-1-carboxylic acid methyl ester in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques, such as column chromatography.
科学的研究の応用
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied for its potential applications in various scientific research fields. It has been used as a tool compound to study the mechanism of action of various enzymes, such as proteases and kinases. Additionally, this compound has been used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-1-2-9(12-5-7)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWDQJMYZFPTHU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)


![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)